molecular formula C17H13N3O4 B5875748 methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No. B5875748
M. Wt: 323.30 g/mol
InChI Key: LKEDRIAPMYPCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as MNPC, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MNPC belongs to the class of pyrazole derivatives, which have been extensively studied for their wide range of biological activities.

Mechanism of Action

The mechanism of action of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling molecules. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, such as COX-2 and MMP-9. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been found to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have several biochemical and physiological effects, including the inhibition of inflammation and cancer progression, as well as the modulation of cellular signaling pathways. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been shown to have antioxidant activity, which may contribute to its anti-inflammatory and anti-cancer effects. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been found to have low toxicity and high bioavailability, making it a promising candidate for further research and development.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate also has low toxicity and high solubility, making it easy to handle and administer in experiments. However, one limitation of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate is its relatively high cost, which may restrict its use in some research settings.

Future Directions

There are several future directions for research on methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate, including further investigation of its mechanism of action and potential therapeutic applications. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown promising results in preclinical studies as an anti-inflammatory, anti-cancer, and anti-microbial agent, and further research is needed to determine its efficacy and safety in clinical trials. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate may have potential applications in other areas, such as neurodegenerative diseases and cardiovascular disorders, which warrant further investigation.

Synthesis Methods

The synthesis of methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves the reaction of 3-nitrobenzaldehyde with ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with methyl iodide, followed by hydrolysis to obtain the final product, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has shown promising results in various scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. Studies have shown that methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has also been found to have anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, methyl 3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxylate has demonstrated significant anti-microbial activity against a wide range of bacterial and fungal strains.

properties

IUPAC Name

methyl 3-(3-nitrophenyl)-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-24-17(21)15-11-19(13-7-3-2-4-8-13)18-16(15)12-6-5-9-14(10-12)20(22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEDRIAPMYPCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.